molecular formula C19H13ClN4O B5301693 2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5301693
M. Wt: 348.8 g/mol
InChI Key: HMUMLNXBFWKWSR-UHFFFAOYSA-N
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Description

2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of naphthalene-based 1,2,4-triazoles.

Preparation Methods

The synthesis of 2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide typically involves a multi-step synthetic procedure. One common method involves the reaction of 2-chlorobenzoyl chloride with naphthalen-1-amine to form 2-chloro-N-naphthalen-1-ylbenzamide. This intermediate is then reacted with 4-amino-1,2,4-triazole under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or specific solvents .

Chemical Reactions Analysis

2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of microbial cells by interfering with their metabolic pathways. It may also interact with enzymes and proteins involved in inflammation and viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide include other naphthalene-based 1,2,4-triazoles and benzamides. These compounds share similar structural features and biological activities but may differ in their potency and specificity. For example, compounds like fluconazole and voriconazole, which also contain the 1,2,4-triazole moiety, are well-known antifungal agents . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties .

Properties

IUPAC Name

2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O/c20-17-10-14(24-11-21-22-12-24)8-9-16(17)19(25)23-18-7-3-5-13-4-1-2-6-15(13)18/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUMLNXBFWKWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)N4C=NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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